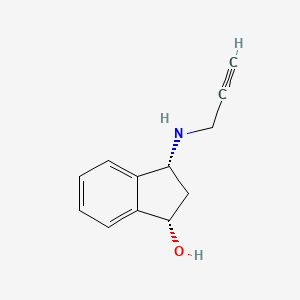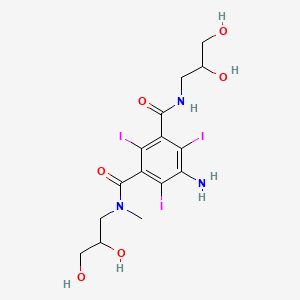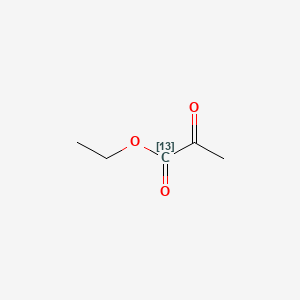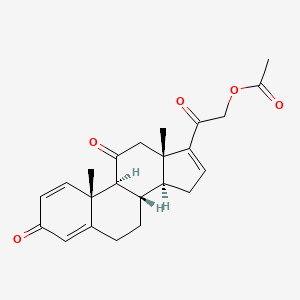
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H26O5 It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. One common approach includes the following steps:
Oxidation: The precursor steroid is subjected to oxidation to introduce keto groups at the desired positions.
Acetylation: The hydroxyl group at position 21 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Cyclization and Dehydration: The intermediate compounds undergo cyclization and dehydration reactions to form the trien structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Choosing high-purity steroidal precursors.
Controlled Reaction Conditions: Maintaining precise temperature, pressure, and pH conditions to facilitate the desired chemical transformations.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional keto groups.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Compounds with additional keto groups.
Reduction Products: Compounds with hydroxyl groups replacing keto groups.
Substitution Products: Compounds with different functional groups replacing the acetate group.
Aplicaciones Científicas De Investigación
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of steroidal drugs with anti-inflammatory and immunosuppressive properties.
Biological Research: Studied for its effects on cellular processes and hormone regulation.
Industrial Applications: Utilized in the synthesis of other complex steroidal compounds.
Mecanismo De Acción
The mechanism of action of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of specific genes and influencing various biological pathways. The compound’s effects are mediated through its ability to alter the transcriptional activity of target genes, leading to changes in cellular function and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 3,20-Dioxopregna-1,4,9(11),16-tetraen-21-yl acetate
- 3,20-Dioxopregna-4,9(11),16-trien-21-yl acetate
Uniqueness
3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is unique due to the presence of three keto groups and its specific trien structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3/t16-,17-,21+,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYMSQQCILMWFF-YTQSOXLISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857829 |
Source


|
| Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82423-35-6 |
Source


|
| Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
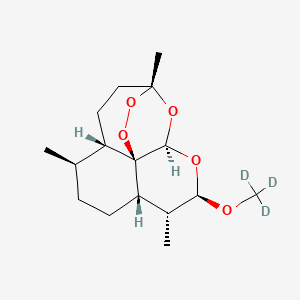
![Butanal, 4-[(2-oxopropyl)amino]- (9CI)](/img/new.no-structure.jpg)
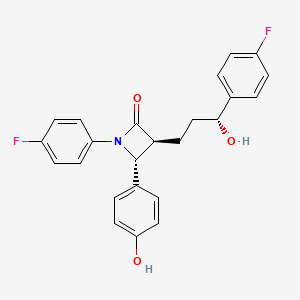
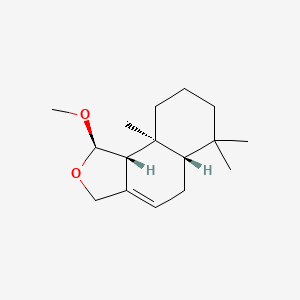
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
